5-Fluoroisoquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoroisoquinolin-4-amine is a heterocyclic aromatic compound with the molecular formula C₉H₇FN₂. It is a derivative of isoquinoline, where a fluorine atom is substituted at the 5th position and an amine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroisoquinolin-4-amine typically involves the fluorination of isoquinoline derivatives. One common method is the nucleophilic aromatic substitution reaction where a suitable leaving group on the isoquinoline ring is replaced by a fluorine atom. This can be achieved using reagents such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available isoquinoline. The process includes halogenation, amination, and subsequent purification steps to achieve the desired purity and yield. The reaction conditions are optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoroisoquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium fluoride, dimethyl sulfoxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
5-Fluoroisoquinolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoroisoquinolin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Isoquinoline: The parent compound without the fluorine and amine substitutions.
4-Aminoisoquinoline: Similar structure but lacks the fluorine atom.
5-Fluoroisoquinoline: Lacks the amine group at the 4th position.
Uniqueness: 5-Fluoroisoquinolin-4-amine is unique due to the presence of both the fluorine atom and the amine group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the amine group provides sites for further functionalization .
Properties
Molecular Formula |
C9H7FN2 |
---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
5-fluoroisoquinolin-4-amine |
InChI |
InChI=1S/C9H7FN2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H,11H2 |
InChI Key |
LLNRWNSMNUQZFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.